molecular formula C23H22F6NP B2844811 9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) CAS No. 872205-11-3

9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V)

Cat. No.: B2844811
CAS No.: 872205-11-3
M. Wt: 457.4
InChI Key: DZOVKULWDNOBBL-UHFFFAOYSA-N
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Description

9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) is an organic compound with the molecular formula C23H22F6NP. It is known for its unique structure, which includes a mesityl group and an acridinium ion. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity .

Preparation Methods

The synthesis of 9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) typically involves the reaction of 9-mesityl-10-methylacridine with hexafluorophosphoric acid. The reaction is usually carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions. The product is then purified through recrystallization .

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often stored under inert gas at low temperatures to maintain its stability .

Chemical Reactions Analysis

9-Mesityl-10-methylacridin-10-ium hexafluorophosphate(V) undergoes various chemical reactions, including:

Common reagents used in these reactions include aerial dioxygen for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N.F6P/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;1-7(2,3,4,5)6/h5-14H,1-4H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOVKULWDNOBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F6NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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